molecular formula C13H13F3O B15312141 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one

1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one

Cat. No.: B15312141
M. Wt: 242.24 g/mol
InChI Key: XEDICSKAYPMXHK-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one is a fluorinated ketone featuring a tetrahydronaphthalene (tetralin) moiety. Its structure combines the electron-withdrawing trifluoromethyl group with the lipophilic tetralin system, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H13F3O

Molecular Weight

242.24 g/mol

IUPAC Name

1,1,1-trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one

InChI

InChI=1S/C13H13F3O/c14-13(15,16)12(17)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2

InChI Key

XEDICSKAYPMXHK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with trifluoroacetone under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Fluorinated vs. Non-Fluorinated Derivatives

  • 1-(2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one (2aa): This compound replaces the trifluoromethyl group with a methoxyphenyl-substituted tetrahydroisoquinoline. The methoxy group enhances electron-donating properties, contrasting with the electron-deficient trifluoromethyl group in the target compound. NMR data (δ 1H) for 2aa highlights distinct electronic environments influenced by substituents .
  • 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-one : A related fluorinated ketone with a thiophene ring instead of tetralin. Thiophene’s aromaticity and sulfur atom may alter reactivity in cross-coupling reactions compared to tetralin’s fused cyclohexane-benzene system .

Tetralin-Containing Compounds

  • Racumin (4-Hydroxy-3-(1,2,3,4-tetrahydro-1-naphthyl)coumarin) : A coumarin derivative with a tetralin group, used as a rodenticide. Unlike the target compound, Racumin’s bioactivity arises from its coumarin core, which inhibits vitamin K epoxide reductase .

Reactivity and Functional Group Analysis

  • Trifluoromethyl Group: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogues. This group is less electron-donating than methoxy or hydroxyl substituents, affecting resonance stabilization in ketones .
  • Tetralin Moiety : The fused cyclohexane-benzene system increases steric bulk compared to simpler aryl groups (e.g., thiophene in ). This may influence binding interactions in biological targets or crystal packing efficiency .

Research Findings and Gaps

  • By contrast, Compound 41 (a fluorinated propan-1-one) was synthesized in moderate yield (33%) using iodonium salts and hexafluoropropanol, indicating feasible fluorination strategies .
  • Biological Data: No direct toxicity or activity data for the target compound are available in the provided evidence.

Biological Activity

1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one is an organic compound notable for its unique trifluoromethyl and tetrahydronaphthalenyl groups. This compound's biological activity has garnered interest due to its potential applications in various fields, including medicinal chemistry and neurobiology.

The molecular formula of this compound is C13H13F3O with a molecular weight of 242.24 g/mol. Its IUPAC name reflects its structure and functional groups. The compound can be synthesized through the reaction of 1,2,3,4-tetrahydronaphthalene with trifluoroacetone in the presence of a strong base.

Property Value
Molecular FormulaC13H13F3O
Molecular Weight242.24 g/mol
IUPAC NameThis compound
InChI KeyXEDICSKAYPMXHK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration. Once inside the cell, it may interact with various enzymes and proteins, potentially inhibiting or modifying their activities.

Potential Targets

Research suggests that this compound may influence several biological pathways:

  • Enzyme Interactions : It could modulate enzyme activity involved in metabolic pathways.
  • Neuroprotective Effects : Similar trifluoromethyl ketones have shown neuroprotective properties against apoptosis in neuronal cells .

Biological Activity Studies

Recent studies have explored the biological effects of this compound:

Neuroprotective Effects

A study indicated that trifluoromethyl ketones exhibit culture age-dependent inhibitory effects on low potassium-induced apoptosis in cerebellar granule neurons (CGNs). These findings suggest that compounds like this compound may offer protective effects in neurodegenerative conditions .

Enzyme Modulation

The compound's interaction with enzymes could lead to alterations in metabolic processes. The specific pathways affected depend on the context of use and the presence of other biological factors.

Case Studies

Several case studies have documented the biological effects of similar compounds:

Case Study 1: Neuroprotection

In a controlled experiment involving cerebellar granule neurons exposed to low potassium levels:

  • Objective : Assess neuroprotective capabilities.
  • Results : Trifluoromethyl ketones demonstrated significant inhibition of apoptosis at specific concentrations.

Case Study 2: Enzyme Interaction

A study investigating enzyme modulation revealed that compounds with similar structures can affect metabolic enzymes linked to energy production and cellular stress responses.

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